Letaxaban

Description

This compound is an orally active, tetrahydropyrimidin-2(1H)-one derivative and inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. This compound does not affect bleeding time.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

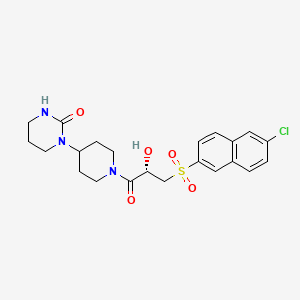

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[1-[(2S)-3-(6-chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O5S/c23-17-4-2-16-13-19(5-3-15(16)12-17)32(30,31)14-20(27)21(28)25-10-6-18(7-11-25)26-9-1-8-24-22(26)29/h2-5,12-13,18,20,27H,1,6-11,14H2,(H,24,29)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHAEMCVKDPMKO-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)[C@@H](CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870262-90-1 | |

| Record name | Letaxaban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870262901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Letaxaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LETAXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3WB03966W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Letaxaban (TAK-442): A Preclinical Pharmacokinetic and Pharmacodynamic Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Letaxaban, also known as TAK-442, is an orally active, selective, and direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Developed by Takeda, this compound was investigated for the treatment and prevention of thromboembolic disorders and acute coronary syndromes.[3][4] Although its clinical development was discontinued, the preclinical data generated for this compound provides valuable insights into the pharmacokinetic (PK) and pharmacodynamic (PD) properties of direct FXa inhibitors. This technical guide summarizes the key preclinical findings for this compound, presenting quantitative data in structured tables, detailing available experimental methodologies, and visualizing core concepts through diagrams.

Pharmacodynamics

This compound demonstrates potent and selective inhibition of Factor Xa. In vitro studies have quantified its inhibitory activity and selectivity against other serine proteases. Preclinical in vivo models have confirmed its antithrombotic efficacy.

In Vitro Activity

This compound exhibits high affinity for human FXa with a Ki of 1.8 nM.[5] Its inhibitory potency has also been assessed in plasma from different species.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | Value | Reference(s) |

| IC50 (endogenous FXa) | Human | 53 nM | [2] |

| IC50 (endogenous FXa) | Rat | 32 nM | [2] |

| Ki (human FXa) | Human | 1.8 nM | [5] |

| Doubling FXa-induced clotting time | Human Plasma | 0.19 µM | [5] |

| Doubling Prothrombin Time (PT) | Human Plasma | 0.55 µM | [5] |

| Doubling aPTT | Human Plasma | 0.59 µM | [5] |

This compound demonstrates significant selectivity for FXa over other serine proteases involved in coagulation and fibrinolysis.[1]

Table 2: Selectivity Profile of this compound (IC50 values)

| Protease | IC50 (nM) | Reference(s) |

| Factor Xa | 2.2 | [1] |

| Thrombin | 1200 | [1] |

| Factor IXa | 4500 | [1] |

| t-PA | 44000 | [1] |

| Trypsin | >60000 | [1] |

In Vivo Efficacy

The antithrombotic effect of this compound has been evaluated in a rabbit model of arteriovenous shunt thrombosis. The compound demonstrated a dose-dependent reduction in thrombus formation.

Table 3: In Vivo Antithrombotic Efficacy of this compound in Rabbits

| Parameter | Value | Reference(s) |

| ID50 (Thrombosis Prevention) | 41 mcg/kg | [1] |

Pharmacokinetics

Pharmacokinetic studies in monkeys have characterized the absorption, distribution, and clearance of this compound. The compound exhibits good oral bioavailability.[1]

Table 4: Pharmacokinetic Parameters of this compound in Monkeys

| Parameter | Route | Dose | Value | Reference(s) |

| Volume of Distribution (Vdss) | Intravenous | 0.1 mg/kg | 579 mL/kg | [1] |

| Clearance (CL) | Intravenous | 0.1 mg/kg | 708 mL/h/kg | [1] |

| AUC | Oral | 1 mg/kg | 760 ng.h/mL | [1] |

| Mean Residence Time (MRT) | Oral | 1 mg/kg | 6.96 h | [1] |

| Oral Bioavailability (F) | - | - | 52.5% | [1] |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not extensively published. However, based on the available information and general knowledge of similar compound testing, the following methodologies are described.

In Vitro Factor Xa Inhibition Assay

The inhibitory activity of this compound against Factor Xa was likely determined using a chromogenic substrate-based assay.

-

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of FXa on a specific chromogenic substrate. The amount of color produced is inversely proportional to the inhibitory activity.[6][7]

-

General Procedure:

-

Purified human Factor Xa is incubated with varying concentrations of this compound.

-

A chromogenic substrate for FXa is added to the mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the absorbance of the solution is measured using a spectrophotometer at a wavelength specific to the chromophore released.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Note: The specific buffer compositions, enzyme and substrate concentrations, and incubation times used for the this compound assays are not detailed in the available literature.

In Vivo Thrombosis Model (Rabbit Arteriovenous Shunt)

The antithrombotic efficacy of this compound was evaluated in a rabbit model of arteriovenous (AV) shunt thrombosis.[1]

-

Animal Model: Male Japanese White rabbits were used.[1]

-

Procedure:

-

An extracorporeal AV shunt is created by cannulating an artery and a vein.

-

A thrombogenic stimulus, such as a silk thread or a tissue factor-coated surface, is placed within the shunt to induce thrombus formation.

-

This compound or vehicle is administered to the animals, typically via intravenous bolus followed by a continuous infusion.

-

After a set period, the shunt is removed, and the formed thrombus is excised and weighed.

-

The dose-response relationship is determined to calculate the ID50, the dose required to inhibit thrombus formation by 50%.

-

-

Note: Specifics regarding the anesthetic regimen, the exact nature of the thrombogenic stimulus, and the duration of the experiment for the this compound study are not explicitly stated in the provided references.

Pharmacokinetic Study in Monkeys

The pharmacokinetic profile of this compound was determined in monkeys.[1]

-

Animal Model: The specific species of monkey (e.g., Cynomolgus, Rhesus) is not specified in the abstract.

-

Procedure:

-

Intravenous Administration: A single dose of this compound (0.1 mg/kg) was administered intravenously. Blood samples were collected at various time points post-dose.

-

Oral Administration: A single oral dose of this compound (1 mg/kg) was administered. Blood samples were collected at multiple time points.

-

Sample Analysis: Plasma concentrations of this compound were determined using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as Vdss, CL, AUC, and MRT were calculated using non-compartmental analysis of the plasma concentration-time data. Oral bioavailability was calculated as the ratio of the dose-normalized AUC from oral administration to that from intravenous administration.

-

-

Note: Details on the monkey strain, age, weight, fasting conditions, blood collection schedule, and the specifics of the bioanalytical method are not available in the public domain.

Visualizations

Signaling Pathway: Coagulation Cascade and this compound's Mechanism of Action

Caption: Mechanism of action of this compound in the coagulation cascade.

Experimental Workflow: In Vivo Thrombosis Model

Caption: General workflow for the in vivo rabbit arteriovenous shunt thrombosis model.

References

- 1. Anti-thrombotic effect of a factor Xa inhibitor TAK-442 in a rabbit model of arteriovenous shunt thrombosis stimulated with tissue factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical and clinical characteristics of rivaroxaban: a novel, oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. lancet.co.za [lancet.co.za]

- 7. emedicine.medscape.com [emedicine.medscape.com]

In Vitro Characterization of Letaxaban's Inhibitory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Letaxaban (TAK-442), a potent and selective direct inhibitor of Factor Xa (FXa). The document details its inhibitory activity, selectivity profile, and effects on coagulation parameters, presenting quantitative data in structured tables, outlining experimental methodologies, and illustrating key concepts through diagrams.

Core Inhibitory Activity of this compound

This compound is an orally active, small molecule that directly, selectively, and reversibly inhibits Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Its mechanism of action involves binding to the active site of FXa, thereby blocking its ability to convert prothrombin to thrombin and ultimately preventing fibrin clot formation.

Enzyme Inhibition Kinetics

The potency of this compound against human Factor Xa has been determined through enzyme kinetic studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify its inhibitory power.

| Parameter | Value | Reference |

| Ki (human Factor Xa) | 1.8 nM | [1][3] |

| IC50 (human Factor Xa) | 2.2 nM | [4] |

Selectivity Profile

A crucial aspect of a targeted inhibitor is its selectivity for the intended target over other related enzymes. This compound demonstrates high selectivity for Factor Xa over other serine proteases involved in coagulation and fibrinolysis.

| Enzyme | IC50 (nM) | Selectivity vs. FXa (approx. fold) | Reference |

| Factor Xa | 2.2 | - | [4] |

| Thrombin | 1200 | >545 | [4] |

| Factor IXa | 4500 | >2045 | [4] |

| Tissue Plasminogen Activator (t-PA) | 44000 | >20000 | [4] |

| Trypsin | >60000 | >27272 | [4] |

Note: Selectivity is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for Factor Xa.

Effects on In Vitro Coagulation

The anticoagulant activity of this compound is further characterized by its effects on plasma-based coagulation assays, which measure the time to clot formation through different pathways of the coagulation cascade.

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)

This compound prolongs both PT and aPTT in a concentration-dependent manner, reflecting its inhibition of the common pathway of coagulation. The concentration required to double the clotting time is a standard measure of its anticoagulant effect in vitro.

| Assay | Concentration to Double Clotting Time (µM) in Human Plasma | Reference |

| FXa-induced Clotting Time | 0.19 | [1][3] |

| Prothrombin Time (PT) | 0.55 | [1][3] |

| Activated Partial Thromboplastin Time (aPTT) | 0.59 | [1][3] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Enzyme Inhibition Assay (Determination of Ki and IC50)

Objective: To determine the inhibitory potency and selectivity of this compound against Factor Xa and other serine proteases.

Materials:

-

Purified human Factor Xa and other serine proteases (thrombin, Factor IXa, t-PA, trypsin).

-

Chromogenic substrate specific for each protease.

-

This compound (TAK-442) at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength).

-

Microplate reader.

Procedure:

-

A solution of the target enzyme (e.g., Factor Xa) is prepared in the assay buffer.

-

Varying concentrations of this compound are pre-incubated with the enzyme for a defined period to allow for binding equilibrium.

-

The enzymatic reaction is initiated by the addition of the specific chromogenic substrate.

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a microplate reader.

-

The initial reaction velocities are calculated for each inhibitor concentration.

-

For IC50 determination, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve.

-

For Ki determination, reaction rates are measured at different substrate and inhibitor concentrations, and the data are analyzed using appropriate kinetic models (e.g., Michaelis-Menten with competitive inhibition).

In Vitro Coagulation Assays (PT and aPTT)

Objective: To assess the anticoagulant effect of this compound in human plasma.

Materials:

-

Pooled normal human plasma (citrated).

-

This compound (TAK-442) at various concentrations.

-

PT reagent (containing tissue factor and phospholipids).

-

aPTT reagent (containing a contact activator and phospholipids).

-

Calcium chloride solution.

-

Coagulometer.

Procedure:

-

Pooled normal human plasma is spiked with various concentrations of this compound or vehicle control.

-

For PT: The plasma sample is incubated at 37°C. The PT reagent is added, and the time to clot formation is measured by the coagulometer after the addition of calcium chloride.

-

For aPTT: The plasma sample is incubated at 37°C with the aPTT reagent. After a specific incubation period, calcium chloride is added, and the time to clot formation is measured by the coagulometer.

-

The clotting times are recorded for each this compound concentration.

-

The concentration of this compound required to double the baseline clotting time is determined from the dose-response curve.

Visualizations

Signaling Pathway: Coagulation Cascade and this compound's Mechanism of Action

Caption: Mechanism of Action of this compound in the Coagulation Cascade.

Experimental Workflow: In Vitro Characterization of this compound

References

- 1. This compound (TAK-442) | FXa inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antithrombotic and anticoagulant profiles of TAK-442, a novel factor Xa inhibitor, in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

Letaxaban's Interaction with Protease-Activated Receptor 1 (PAR1): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letaxaban (TAK-442) is a direct inhibitor of coagulation Factor Xa (FXa). While its primary mechanism of action is the potent and selective inhibition of FXa, downstream effects on protease-activated receptor 1 (PAR1) signaling have been observed. This technical guide provides a comprehensive overview of the indirect interaction between this compound and PAR1. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows. The information is intended to support further research and drug development efforts in the fields of anticoagulation and inflammation.

Introduction

Protease-activated receptor 1 (PAR1), a G-protein coupled receptor, is a key mediator of thrombin-induced cellular responses, including platelet aggregation and endothelial cell activation. Thrombin, the primary physiological activator of PAR1, is generated from prothrombin by Factor Xa (FXa). This compound, as a direct FXa inhibitor, curtails the generation of thrombin, thereby indirectly attenuating PAR1 signaling.[1] Recent studies have indicated that this compound's therapeutic effects may extend beyond anticoagulation to include anti-inflammatory properties, mediated in part through the modulation of PAR1 signaling pathways in endothelial cells.[2][3] This guide will delve into the specifics of this indirect interaction.

Quantitative Data

The interaction of this compound with PAR1 is characterized by its potent inhibition of FXa, which subsequently reduces PAR1 activation. Direct binding of this compound to PAR1 has not been reported. The following tables summarize the key quantitative data available.

Table 1: this compound Inhibitory Activity

| Target | Parameter | Value | Reference |

| Factor Xa (free) | IC50 | 2.3 nM | [4] |

| Factor Xa (clot-bound) | IC50 | 8.2 nM | [4] |

Table 2: Effect of this compound on PAR1-Mediated Cellular Responses

| Cell Type | Agonist | Response Measured | This compound (TAK-442) Concentration | Inhibition | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | FXa | MCP-1 Production | 1 µM | Significant | [2][3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Thrombin | MCP-1 Production | 1 µM | Not Significant | [2][3] |

| hPAR1/CHO-K1 cells | FXa (0.03 U/mL) | Intracellular Ca2+ Mobilization | 1 µM | ~80% | [2] |

| hPAR1/CHO-K1 cells | Thrombin (0.003 U/mL) | Intracellular Ca2+ Mobilization | 1 µM | ~20% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and PAR1 signaling.

Factor Xa Inhibition Assay

This protocol determines the in vitro potency of this compound to inhibit human Factor Xa.

-

Materials:

-

Human Factor Xa

-

Chromogenic substrate for FXa (e.g., S-2222)

-

Tris-HCl buffer (pH 7.4)

-

This compound (TAK-442)

-

Microplate reader

-

-

Procedure:

-

Prepare a solution of human Factor Xa in Tris-HCl buffer.

-

Prepare serial dilutions of this compound in the same buffer.

-

In a 96-well microplate, add the FXa solution to wells containing either this compound dilutions or vehicle control.

-

Incubate for a specified period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic FXa substrate.

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

-

Calculate the rate of substrate cleavage for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

-

Endothelial Cell Culture and MCP-1 Production Assay

This protocol assesses the effect of this compound on agonist-induced Monocyte Chemoattractant Protein-1 (MCP-1) production in human endothelial cells.

-

Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium supplemented with appropriate growth factors and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C and 5% CO2.

-

For experiments, cells are seeded in multi-well plates and grown to confluence.

-

-

MCP-1 Production Assay:

-

Prior to the experiment, the cell culture medium is replaced with a serum-free medium for a period of starvation (e.g., 4-6 hours).

-

Cells are pre-incubated with various concentrations of this compound (TAK-442) or vehicle control for a defined period (e.g., 30 minutes).

-

Following pre-incubation, cells are stimulated with either Factor Xa or thrombin at predetermined concentrations.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of MCP-1 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Results are expressed as the percentage of MCP-1 production relative to the agonist-only control.

-

Intracellular Calcium Mobilization Assay

This protocol measures the effect of this compound on PAR1-mediated intracellular calcium release in a recombinant cell line.

-

Cell Line:

-

Chinese Hamster Ovary (CHO-K1) cells stably transfected with human PAR1 (hPAR1/CHO-K1) are used.

-

Cells are maintained in a suitable culture medium containing a selection agent to ensure continued expression of the receptor.

-

-

Calcium Mobilization Assay:

-

hPAR1/CHO-K1 cells are seeded into black-walled, clear-bottom 96-well microplates and allowed to attach overnight.

-

The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (e.g., 1 hour) at 37°C.

-

After loading, the cells are washed with the buffer to remove excess dye.

-

The microplate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurement and automated liquid handling.

-

A baseline fluorescence reading is established.

-

This compound (TAK-442) or vehicle control is added to the wells, and the fluorescence is monitored for a short period to ensure no direct effect on baseline calcium levels.

-

The cells are then stimulated by the addition of either Factor Xa, thrombin, or a direct PAR1 agonist peptide (e.g., SFLLRN-NH2).

-

The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is recorded over time.

-

The peak fluorescence response is used to quantify the level of receptor activation.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the peak response compared to the agonist-only control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: this compound's indirect effect on the PAR1 signaling pathway leading to MCP-1 production.

Figure 2: Experimental workflow for the MCP-1 production assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TAK-442, a Direct Factor Xa Inhibitor, Inhibits Monocyte Chemoattractant Protein 1 Production in Endothelial Cells via Involvement of Protease-Activated Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAK-442, a Direct Factor Xa Inhibitor, Inhibits Monocyte Chemoattractant Protein 1 Production in Endothelial Cells via Involvement of Protease-Activated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Edoxaban, a direct factor Xa inhibitor, suppresses tissue-factor induced human platelet aggregation and clot-bound factor Xa in vitro: Comparison with an antithrombin-dependent factor Xa inhibitor, fondaparinux - PubMed [pubmed.ncbi.nlm.nih.gov]

Letaxaban (TAK-442): A Technical Guide for Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letaxaban (TAK-442) is a potent, orally bioavailable, and selective direct inhibitor of Factor Xa (FXa) that was under development for the prevention and treatment of thromboembolic disorders. As a key enzyme in the coagulation cascade, FXa represents a critical target for anticoagulant therapy. This compound demonstrated high affinity and selectivity for FXa, leading to effective inhibition of thrombin generation and thrombus formation in preclinical models. Clinical development, however, was discontinued. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and clinical trial findings. Detailed experimental protocols for key assays and a depiction of its interaction with the Protease-Activated Receptor 1 (PAR-1) signaling pathway are also presented to facilitate further research and understanding of this compound and the broader class of FXa inhibitors.

Mechanism of Action

This compound is a direct, competitive inhibitor of Factor Xa, a serine protease that plays a pivotal role in the blood coagulation cascade. By binding to the active site of both free and prothrombinase-bound FXa, this compound effectively blocks the conversion of prothrombin to thrombin. This inhibition of thrombin generation is the central mechanism through which this compound exerts its anticoagulant effect.

Beyond its primary anticoagulant activity, this compound has been shown to possess anti-inflammatory properties. This is attributed to its ability to modulate Protease-Activated Receptor 1 (PAR-1) signaling, a pathway implicated in the crosstalk between coagulation and inflammation.

Signaling Pathway

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the inhibitory action of this compound.

The Anti-Inflammatory Properties of Letaxaban: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Letaxaban (TAK-442) is a potent, orally bioavailable, and direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Beyond its well-established anticoagulant effects, emerging preclinical evidence suggests that this compound possesses significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanism of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols are provided to facilitate further research in this promising area. The primary mechanism underlying this compound's anti-inflammatory effects involves the inhibition of FXa-mediated activation of Protease-Activated Receptor 1 (PAR-1), a key signaling pathway implicated in inflammatory responses in vascular endothelial cells. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding therapeutic potential of Factor Xa inhibitors beyond anticoagulation.

Introduction: The Intersection of Coagulation and Inflammation

The coagulation and inflammatory cascades are intricately linked, with significant crosstalk between the two systems. Activated coagulation factors, including Factor Xa (FXa), can directly induce pro-inflammatory responses in various cell types.[1] FXa has been shown to upregulate the expression of adhesion molecules and pro-inflammatory cytokines, contributing to the pathogenesis of various inflammatory and cardiovascular diseases.

Direct oral anticoagulants (DOACs) that target FXa, such as rivaroxaban and apixaban, have demonstrated anti-inflammatory effects in both preclinical and clinical settings.[2][3] These effects are attributed to the inhibition of FXa's pro-inflammatory signaling, which is often independent of its role in coagulation. This compound, as a member of this class, is emerging as a compound of interest for its potential dual anticoagulant and anti-inflammatory activities.[4]

Mechanism of Action: this compound's Role in Attenuating FXa-Induced Inflammation

The primary anti-inflammatory mechanism of this compound is its direct and selective inhibition of FXa.[5] By binding to the active site of FXa, this compound prevents it from activating downstream targets, including prothrombin and, importantly for inflammation, Protease-Activated Receptor 1 (PAR-1).[4][6]

The FXa-PAR-1 Signaling Pathway

PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. FXa can directly cleave and activate PAR-1 on endothelial cells, initiating a signaling cascade that results in the production of various pro-inflammatory mediators, including Monocyte Chemoattractant Protein-1 (MCP-1). MCP-1 is a potent chemokine that plays a crucial role in the recruitment of monocytes to sites of inflammation.

This compound's inhibition of FXa blocks this activation of PAR-1, thereby attenuating the downstream inflammatory signaling.

Figure 1: this compound's inhibition of the FXa-PAR-1 signaling pathway.

Quantitative Data: In Vitro Efficacy of this compound

A key preclinical study by Shinozawa et al. provides quantitative data on the anti-inflammatory effects of this compound. The study investigated the inhibition of FXa-induced MCP-1 production in Human Umbilical Vein Endothelial Cells (HUVECs).

| Compound | Concentration | Inhibition of FXa-induced MCP-1 Production (%) | Reference |

| This compound (TAK-442) | 1 µM | Significant Reduction | [6] |

| This compound (TAK-442) | >1 µM | Concentration-dependent Inhibition | [6] |

| Vorapaxar (PAR-1 Antagonist) | 0.1 µM | Complete Inhibition | [6] |

Table 1: Summary of quantitative data on the inhibition of FXa-induced MCP-1 production.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties, based on the work of Shinozawa et al.

Cell Culture and Stimulation

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

-

Seeding: HUVECs are seeded into 24-well plates and grown to confluence.

-

Starvation: Prior to stimulation, cells are washed with phosphate-buffered saline (PBS) and incubated in serum-free medium for 4 hours.

-

Inhibitor Pre-incubation: this compound (TAK-442) or other inhibitors (e.g., Vorapaxar) are added to the cells at various concentrations and pre-incubated for 30 minutes.

-

Stimulation: Factor Xa (e.g., at a concentration of 10 nM) is added to the wells to induce an inflammatory response.

-

Incubation: The cells are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere of 5% CO2.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected and stored at -80°C for subsequent analysis.

MCP-1 Quantification (ELISA)

-

Assay: The concentration of MCP-1 in the collected cell culture supernatants is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Procedure: Briefly, standards and samples are added to a microplate pre-coated with a monoclonal antibody specific for human MCP-1. After washing, a biotinylated antibody specific for MCP-1 is added. Following another wash, streptavidin-horseradish peroxidase conjugate is added. A substrate solution is then added, and the color development is stopped.

-

Measurement: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: The concentration of MCP-1 in the samples is calculated by comparing the optical density of the samples to the standard curve.

Figure 2: Experimental workflow for assessing this compound's effect on MCP-1.

Calcium Mobilization Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells overexpressing PAR-1 are used.

-

Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Inhibitor Pre-incubation: this compound or other inhibitors are added to the cells.

-

Stimulation: The cells are stimulated with FXa.

-

Measurement: Changes in intracellular calcium concentration are measured using a fluorescence imaging system. An increase in fluorescence intensity indicates calcium mobilization.

Discussion and Future Directions

The available preclinical data strongly support the hypothesis that this compound possesses anti-inflammatory properties mediated through the inhibition of the FXa-PAR-1 signaling pathway.[4][6] This dual mechanism of action, combining anticoagulation with anti-inflammation, positions this compound as a potentially valuable therapeutic agent for thrombo-inflammatory disorders.

Further research is warranted to fully elucidate the anti-inflammatory profile of this compound. Future studies should investigate:

-

The effect of this compound on a broader range of inflammatory markers and cell types.

-

The in vivo efficacy of this compound in animal models of inflammatory diseases.

-

The potential for synergistic effects when combined with other anti-inflammatory agents.

-

The translation of these preclinical findings into the clinical setting. While clinical trials of this compound have primarily focused on its anticoagulant efficacy and safety in acute coronary syndrome, future clinical investigations could explore its impact on inflammatory biomarkers.[7][8]

Conclusion

This compound is a direct FXa inhibitor with demonstrated anti-inflammatory effects in preclinical models. Its ability to inhibit FXa-induced MCP-1 production in endothelial cells by blocking the PAR-1 signaling pathway highlights its potential as a therapeutic agent with a dual mechanism of action. The detailed experimental protocols provided in this guide are intended to facilitate further research into the anti-inflammatory properties of this compound and other Factor Xa inhibitors, ultimately paving the way for novel treatment strategies for a range of thrombo-inflammatory conditions.

References

- 1. Anti-Inflammatory and Anticancer Effects of Anticoagulant Therapy in Patients with Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond Anticoagulation: A Comprehensive Review of Non-Vitamin K Oral Anticoagulants (NOACs) in Inflammation and Protease-Activated Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antiplatelet effects of non-vitamin K antagonist oral anticoagulants in acute phase of ischemic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TAK-442, a Direct Factor Xa Inhibitor, Inhibits Monocyte Chemoattractant Protein 1 Production in Endothelial Cells via Involvement of Protease-Activated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antithrombotic and anticoagulant profiles of TAK-442, a novel factor Xa inhibitor, in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TAK-442, a Direct Factor Xa Inhibitor, Inhibits Monocyte Chemoattractant Protein 1 Production in Endothelial Cells via Involvement of Protease-Activated Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Letaxaban (TAK-442): In Vitro Assay Protocols for Factor Xa Inhibition

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Letaxaban, also known as TAK-442, is a potent, selective, and orally active direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By directly binding to the active site of FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[2][3] Its mechanism of action makes it a subject of interest for the development of anticoagulant therapies.[4]

This document provides detailed protocols for two common in vitro assays used to characterize the inhibitory activity of this compound on Factor Xa: a fluorometric assay and a chromogenic assay. These assays are fundamental for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Mechanism of Action: Direct FXa Inhibition

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways.[5] It is responsible for the proteolytic cleavage of prothrombin to generate thrombin, the final enzyme in the cascade that converts fibrinogen to fibrin.

This compound is a direct competitive inhibitor of Factor Xa.[1] Unlike indirect inhibitors such as heparin, which require a cofactor like antithrombin, this compound binds directly to the active site of both free FXa and FXa complexed within the prothrombinase complex. This direct inhibition prevents the downstream amplification of the coagulation cascade, leading to a potent anticoagulant effect.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against Factor Xa and its selectivity over other related serine proteases.

| Parameter | Value | Enzyme/System | Reference |

| Ki | 1.8 nM | Human Factor Xa | [5] |

| IC50 | 2.2 nM | Factor Xa | [1] |

| IC50 | 1200 nM | Thrombin | [1] |

| IC50 | 4500 nM | Factor IXa | [1] |

| IC50 | 44000 nM | t-PA | [1] |

| IC50 | >60000 nM | Trypsin | [1] |

| IC50 | 0.34 µM | FXa-induced MCP-1 Production in HUVECs | [6] |

Experimental Protocols

Fluorometric Assay for FXa Inhibition

This protocol is adapted from commercially available Factor Xa inhibitor screening kits and provides a high-throughput method for determining the potency of inhibitors.

Principle:

The assay utilizes a synthetic fluorogenic substrate that is specifically cleaved by Factor Xa to release a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). In the presence of an inhibitor like this compound, the enzymatic activity of FXa is reduced, leading to a decrease in the fluorescence signal. The degree of inhibition is proportional to the concentration of the inhibitor.

Materials:

-

Human Factor Xa (active enzyme)

-

Fluorogenic FXa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2)

-

This compound (or other test compounds)

-

96-well black microplate, flat bottom

-

Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~450 nm)

-

Positive control inhibitor (optional, e.g., a known FXa inhibitor)

Experimental Workflow:

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series to the desired test concentrations in Assay Buffer.

-

Dilute the Factor Xa enzyme to the working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

-

Prepare the FXa substrate solution in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Plate Setup:

-

Add 50 µL of the diluted Factor Xa solution to each well of the 96-well plate.

-

Add 10 µL of the serially diluted this compound solutions to the respective wells. For the control wells (100% activity), add 10 µL of Assay Buffer (with the same percentage of solvent as the compound dilutions).

-

If using a positive control, add 10 µL of the prepared positive control inhibitor solution to designated wells.

-

-

Incubation:

-

Mix the contents of the wells gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 40 µL of the FXa substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Ex/Em = ~350/450 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

-

Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Chromogenic Assay for FXa Inhibition

This protocol is based on the principle of measuring the color change resulting from the cleavage of a chromogenic substrate by Factor Xa.

Principle:

The chromogenic assay employs a synthetic substrate containing a p-nitroaniline (pNA) moiety. When cleaved by active Factor Xa, free pNA is released, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm. The presence of an inhibitor like this compound reduces the amount of free pNA generated, and the decrease in absorbance is proportional to the inhibitor concentration.

Materials:

-

Human Factor Xa (active enzyme)

-

Chromogenic FXa substrate (e.g., S-2222)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 150 mM NaCl, 5 mM CaCl2)

-

This compound (or other test compounds)

-

Stopping Reagent (e.g., 20% acetic acid)

-

96-well clear microplate, flat bottom

-

Absorbance microplate reader

Experimental Workflow:

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions and serial dilutions of this compound as described for the fluorometric assay.

-

Dilute Factor Xa to its working concentration in Assay Buffer.

-

Prepare the chromogenic substrate solution in Assay Buffer.

-

-

Assay Plate Setup:

-

Add 50 µL of the diluted Factor Xa solution to each well.

-

Add 25 µL of the serially diluted this compound solutions or control buffer to the appropriate wells.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 5-10 minutes.

-

-

Reaction Initiation:

-

Add 25 µL of the pre-warmed chromogenic substrate solution to each well to start the reaction.

-

Incubate the plate at 37°C for a fixed time (e.g., 5-15 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range for the uninhibited control.

-

-

Reaction Termination:

-

Stop the reaction by adding 25 µL of the Stopping Reagent to each well.

-

-

Measurement:

-

Read the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of a blank well (containing all reagents except the enzyme) from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100

-

Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

References

- 1. | BioWorld [bioworld.com]

- 2. drugs.com [drugs.com]

- 3. How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Anti-thrombotic effect of a factor Xa inhibitor TAK-442 in a rabbit model of arteriovenous shunt thrombosis stimulated with tissue factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAK-442, a Direct Factor Xa Inhibitor, Inhibits Monocyte Chemoattractant Protein 1 Production in Endothelial Cells via Involvement of Protease-Activated Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Cell-Based Assay for Determining Letaxaban Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letaxaban (TAK-442) is an orally active and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Accurate determination of its potency is essential for preclinical and clinical development, as well as for quality control in manufacturing. This application note provides a detailed protocol for a cell-free, chromogenic-based assay to determine the potency of this compound and other direct FXa inhibitors. The chromogenic anti-Xa assay is a reliable and reproducible method that offers high sensitivity and is amenable to a high-throughput format.

Principle of the Assay

The chromogenic anti-Xa assay is a functional, cell-free assay that measures the inhibitory activity of substances like this compound on Factor Xa. The principle of the assay involves a competitive reaction. In the assay, a known amount of Factor Xa is incubated with a plasma sample containing the inhibitor (this compound). The inhibitor binds to and inactivates a portion of the Factor Xa. Subsequently, a chromogenic substrate, which is a synthetic peptide that mimics the natural substrate of Factor Xa and is coupled to a chromophore (like p-nitroaniline), is added. The residual, active Factor Xa cleaves the chromogenic substrate, releasing the chromophore, which results in a color change that can be measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the sample. By testing a range of this compound concentrations, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be calculated to quantify its potency.

Coagulation Cascade Signaling Pathway

The following diagram illustrates the central role of Factor Xa in the coagulation cascade.

Caption: Role of Factor Xa in the Coagulation Cascade.

Materials and Reagents

-

This compound (TAK-442)

-

Human Factor Xa (purified)

-

Chromogenic Factor Xa substrate (e.g., S-2765 or similar)

-

Tris-buffered saline (TBS), pH 7.4

-

Bovine Serum Albumin (BSA)

-

96-well microplates (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm

-

Calibrated pipettes and sterile, disposable tips

-

Normal human plasma (pooled, citrated)

-

Other Factor Xa inhibitors for comparison (e.g., Apixaban, Rivaroxaban) - optional

-

DMSO (for dissolving compounds)

Experimental Protocol

This protocol is designed for a 96-well plate format and can be scaled as needed.

1. Preparation of Reagents:

-

Assay Buffer: Prepare TBS containing 0.1% BSA.

-

Factor Xa Solution: Reconstitute purified human Factor Xa in Assay Buffer to a working concentration of 2 nM. The optimal concentration may need to be determined empirically.

-

Chromogenic Substrate Solution: Reconstitute the chromogenic substrate in purified water to a stock concentration of 2 mM, then dilute to a working concentration of 0.5 mM in Assay Buffer just before use.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 1 µM to 0.01 nM) for generating a dose-response curve. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

2. Assay Procedure:

-

Add 50 µL of Assay Buffer to all wells of the 96-well plate.

-

Add 10 µL of the serially diluted this compound solutions or vehicle control (Assay Buffer with the same final DMSO concentration) to the appropriate wells.

-

Add 20 µL of the Factor Xa solution to all wells.

-

Mix gently by tapping the plate and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate solution to all wells.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode). Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 15 minutes) by adding 20 µL of 50% acetic acid and then read the absorbance at 405 nm.

Experimental Workflow

The following diagram outlines the key steps of the experimental protocol.

Caption: Chromogenic Anti-Xa Assay Workflow.

Data Analysis

-

For kinetic data, determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

-

For endpoint data, use the final absorbance values.

-

Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀ sample - V₀ blank) / (V₀ control - V₀ blank)) Where:

-

V₀ sample is the reaction velocity in the presence of this compound.

-

V₀ control is the reaction velocity with the vehicle control.

-

V₀ blank is the reaction velocity in the absence of Factor Xa.

-

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of Factor Xa activity.

Data Presentation

The potency of this compound against Factor Xa is summarized in the table below, along with data for other known Factor Xa inhibitors for comparison.

| Compound | Target | IC50 (nM) | Selectivity vs. Thrombin (Fold) |

| This compound (TAK-442) | Factor Xa | 2.2 [1] | ~545 [1] |

| Apixaban | Factor Xa | 0.8 | >10,000 |

| Rivaroxaban | Factor Xa | 0.7 | >10,000 |

| Edoxaban | Factor Xa | 2.3 | >10,000 |

Note: IC50 values for comparative compounds are approximate and can vary depending on assay conditions.

Conclusion

The chromogenic anti-Xa assay described in this application note provides a robust and sensitive method for determining the potency of this compound. This assay is crucial for the characterization of direct Factor Xa inhibitors in drug discovery and development, offering a reliable tool for researchers and scientists. The high selectivity of this compound for Factor Xa over other serine proteases, as demonstrated by the quantitative data, underscores its targeted mechanism of action.

References

Application Notes and Protocols for Letaxaban in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Letaxaban (TAK-442) is an orally active and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its mechanism of action also involves intervention in the PAR-1 signaling pathway, giving it both anticoagulant and anti-inflammatory properties.[1][2] These characteristics make this compound a compound of interest for research in thrombosis, cardiovascular diseases, and inflammation-related conditions.[1]

These application notes provide essential information on the stability and solubility of this compound for laboratory use, along with detailed protocols for its handling, storage, and analysis.

II. Physicochemical Properties

Solubility Data (Estimated)

The solubility of this compound is predicted to be low in aqueous solutions. Organic solvents are recommended for preparing stock solutions.

| Solvent | Estimated Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | ≥ 25 mg/mL | Common solvent for preparing high-concentration stock solutions. |

| Ethanol | Sparingly soluble | May be used for serial dilutions from a DMSO stock. |

| Aqueous Buffers (e.g., PBS, pH 7.4) | Very low (estimated < 0.01 mg/mL) | Similar to other FXa inhibitors, aqueous solubility is expected to be poor.[3] |

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents.

Stability Profile (Estimated)

This compound's stability is critical for ensuring the accuracy and reproducibility of experimental results. The following table outlines the expected stability under various conditions, extrapolated from data on similar compounds.

| Condition | Expected Stability | Recommendations |

| Solid Form | Stable at room temperature when protected from light and moisture. | Store in a tightly sealed container at room temperature, away from direct light. |

| DMSO Stock Solution (-20°C) | Stable for several months. | Prepare high-concentration stock solutions in anhydrous DMSO and store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |

| DMSO Stock Solution (Room Temp.) | Prone to degradation over extended periods. | For daily use, a fresh dilution from a frozen stock is recommended. |

| Aqueous Solutions (pH 7.4) | Limited stability; prone to hydrolysis over time. | Prepare fresh aqueous working solutions daily. Avoid long-term storage of aqueous solutions. |

| Acidic/Basic Conditions | Expected to be susceptible to hydrolysis. | Avoid exposure to strong acids and bases. |

| Light Exposure | Potentially sensitive to photodegradation. | Protect solutions from light by using amber vials or covering containers with foil. |

Table 2: Estimated Stability of this compound under Various Laboratory Conditions.

III. Signaling Pathway

This compound's primary mechanism of action is the direct inhibition of Factor Xa, which is a key component of the coagulation cascade. By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development. Additionally, this compound has been shown to modulate the PAR-1 signaling pathway, which is involved in cellular responses to thrombin and plays a role in inflammation.[1][2]

Caption: this compound's dual mechanism of action.

IV. Experimental Protocols

A. Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Weigh the required amount of this compound powder using an analytical balance. (Molecular Weight of this compound: 485.52 g/mol ).

-

Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Caption: Workflow for preparing this compound stock solution.

B. Protocol for Determining Kinetic Solubility

This protocol outlines a method for determining the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microplate

-

Plate shaker

-

Plate reader with UV-Vis capabilities or HPLC-UV/LC-MS/MS system

-

Filtration plate (0.45 µm)

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in DMSO.

-

Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate.

-

Add the aqueous buffer (e.g., 198 µL) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

-

Seal the plate and shake it at room temperature for a specified time (e.g., 2 hours).

-

After incubation, filter the solutions using a 0.45 µm filtration plate to remove any precipitated compound.

-

Quantify the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy at the λmax of this compound, or by creating a standard curve with HPLC-UV or LC-MS/MS).

-

The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Caption: Workflow for kinetic solubility determination.

C. Protocol for Assessing Chemical Stability in Solution

This protocol provides a framework for evaluating the stability of this compound in a specific solvent over time at different temperatures.

Materials:

-

This compound stock solution (e.g., 1 mM in a relevant solvent)

-

Temperature-controlled incubators or water baths

-

HPLC-UV or LC-MS/MS system

-

Amber vials

Procedure:

-

Prepare a working solution of this compound at a known concentration in the solvent of interest (e.g., PBS pH 7.4 with a small percentage of co-solvent if necessary).

-

Dispense the solution into several amber vials.

-

Place the vials at different storage conditions (e.g., 4°C, room temperature, 40°C).

-

At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

-

Immediately analyze the sample by a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the concentration of the remaining this compound. A stability-indicating method is one that can separate the parent drug from its degradation products.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage of remaining this compound versus time for each condition to determine the degradation rate.

Caption: Workflow for assessing chemical stability.

V. Analytical Methods

A validated analytical method is crucial for accurate quantification of this compound in solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and reliable method. For higher sensitivity and selectivity, especially for identifying degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.

General RP-HPLC Parameters (starting point for method development):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at the λmax of this compound (to be determined experimentally)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

VI. Conclusion

While specific experimental data for this compound is limited, by leveraging information from similar compounds and employing the detailed protocols provided, researchers can effectively handle and evaluate this compound in a laboratory setting. It is imperative to perform in-house validation of solubility and stability to ensure the integrity of experimental data. These application notes serve as a comprehensive guide for scientists and professionals working with this promising FXa inhibitor.

References

Application Notes and Protocols for High-Throughput Screening of Novel Factor Xa Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, making it a prime target for the development of novel anticoagulants.[1] Direct FXa inhibitors, such as Letaxaban, have been developed to specifically and reversibly block the activity of this enzyme, thereby preventing the formation of thrombi.[1][2] High-throughput screening (HTS) is an essential methodology in the discovery of new FXa inhibitors, enabling the rapid evaluation of large compound libraries.[3][4]

These application notes provide detailed protocols and methodologies for conducting HTS campaigns to identify and characterize novel FXa inhibitors. The focus is on robust, scalable, and reproducible assays amenable to automation.

Signaling Pathway of Factor Xa in Coagulation

Factor Xa is the activated form of Factor X and is a critical component of the prothrombinase complex. This complex is where the intrinsic and extrinsic coagulation pathways converge.[1] The primary role of the prothrombinase complex is to convert prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then proceeds to cleave fibrinogen into fibrin, which polymerizes to form a stable blood clot. Direct FXa inhibitors block this cascade at a crucial amplification step.

Caption: Simplified diagram of the central role of Factor Xa in the coagulation cascade and the inhibitory action of this compound.

High-Throughput Screening Workflow

The HTS workflow for identifying novel FXa inhibitors is a multi-step process designed to efficiently screen large numbers of compounds and identify promising candidates for further development.

Caption: General workflow for a high-throughput screening campaign to identify novel Factor Xa inhibitors.

Experimental Protocols

Primary High-Throughput Screening: Chromogenic Assay (384-Well Format)

This protocol is adapted for a 384-well format to maximize throughput and minimize reagent consumption.

Objective: To identify compounds that inhibit FXa activity from a large chemical library.

Principle: The assay measures the ability of FXa to cleave a chromogenic substrate, releasing a yellow-colored product (p-nitroaniline), which can be quantified by measuring absorbance at 405 nm.[5][6] The presence of an inhibitor reduces the rate of color development.

Materials:

-

Human Factor Xa (purified)

-

Chromogenic FXa Substrate (e.g., S-2222)

-

Assay Buffer (e.g., Tris-HCl, pH 8.4, with NaCl and CaCl2)

-

Compound Library (dissolved in DMSO)

-

Positive Control (e.g., this compound or another known FXa inhibitor)

-

Negative Control (DMSO)

-

384-well clear, flat-bottom microplates

-

Automated liquid handling systems

-

Microplate reader with 405 nm absorbance capability

Protocol:

-

Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well microplate.

-

Control Wells:

-

Negative Control: Dispense 50 nL of DMSO into at least 16 wells.

-

Positive Control: Dispense 50 nL of a known FXa inhibitor (e.g., this compound at a concentration that gives >80% inhibition) into at least 16 wells.

-

-

Enzyme Addition: Add 10 µL of diluted Human Factor Xa (at a pre-determined optimal concentration, e.g., 0.125 ng/µL) to all wells except the "blank" wells (which receive assay buffer only).[6]

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow compounds to interact with the enzyme.

-

Substrate Addition: Add 10 µL of the chromogenic FXa substrate (at a concentration near its Km) to all wells.

-

Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes at room temperature.

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) for each well.

-

Normalize the data using the positive and negative controls.

-

Calculate the percent inhibition for each compound.

-

Determine the Z'-factor to assess assay quality.

-

Dose-Response Confirmation and IC50 Determination

Objective: To confirm the activity of hits from the primary screen and determine their potency (IC50).

Protocol:

-

Serial Dilution: Prepare a 10-point, 3-fold serial dilution of each hit compound in DMSO.

-

Compound Plating: Dispense 50 nL of each concentration of the hit compounds into a 384-well plate in triplicate.

-

Follow steps 2-7 from the primary screening protocol.

-

Data Analysis:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.

-

Data Presentation

Table 1: HTS Assay Quality Control Metrics

| Parameter | Value | Acceptance Criteria |

| Z'-Factor | 0.78 | > 0.5 |

| Signal-to-Background | 12.5 | > 5 |

| CV of Negative Control | 4.2% | < 10% |

| CV of Positive Control | 6.8% | < 15% |

Table 2: Representative Data for a Novel FXa Inhibitor (e.g., this compound)

| Parameter | This compound | Rivaroxaban (Reference) |

| Ki (nM) | 1.8[7][8] | 0.7 |

| IC50 (nM) - Chromogenic Assay | 5.2 | 2.9 |

| IC50 (nM) - Fluorogenic Assay | 4.8 | 2.5 |

| Selectivity vs. Thrombin | >440-fold[7][8] | >10,000-fold |

Data Analysis and Hit Identification

The data analysis workflow is crucial for identifying true hits while minimizing false positives and negatives.

Caption: Logical workflow for HTS data analysis and hit identification for Factor Xa inhibitors.

Key Steps in Data Analysis:

-

Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.

-

Normalization: Raw data from each well is normalized to the average of the positive and negative controls to calculate the percent inhibition for each test compound.

-

Hit Selection: A threshold for inhibition is set (e.g., >50% or >3 standard deviations from the mean of the negative control) to identify primary hits.

-

Hit Confirmation: Primary hits are re-tested in a dose-response format to confirm their activity and determine their IC50 values.

-

Secondary Assays: Confirmed hits should be evaluated in orthogonal assays (e.g., fluorogenic or clotting-based assays) to rule out assay-specific artifacts.

These application notes and protocols provide a comprehensive framework for the high-throughput screening of novel Factor Xa inhibitors like this compound, from initial assay development to hit confirmation and characterization. Adherence to these methodologies will facilitate the discovery of potent and selective candidates for further preclinical development.

References

- 1. drugs.com [drugs.com]

- 2. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 3. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. This compound (TAK-442) | FXa inhibitor | Probechem Biochemicals [probechem.com]

- 8. Antithrombotic and anticoagulant profiles of TAK-442, a novel factor Xa inhibitor, in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Letaxaban Efficacy in Animal Models of Deep Vein Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Letaxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By targeting Factor Xa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation, making it a promising candidate for the prevention and treatment of deep vein thrombosis (DVT). These application notes provide detailed protocols for inducing DVT in preclinical animal models and methodologies for assessing the efficacy of this compound. Due to the limited availability of public data specifically on this compound in these models, this document leverages data and protocols from studies on other direct Factor Xa inhibitors, such as Apixaban and Rivaroxaban, which share the same mechanism of action. This information serves as a robust framework for designing and executing preclinical efficacy studies for this compound.

Mechanism of Action of this compound

This compound, as a direct Factor Xa inhibitor, works by binding to the active site of Factor Xa, thereby preventing it from converting prothrombin to thrombin. This inhibition occurs in both the intrinsic and extrinsic pathways of the coagulation cascade and affects both free and clot-bound Factor Xa. The reduction in thrombin levels leads to decreased fibrin formation and thrombus development.

Mechanism of action of this compound in the coagulation cascade.

Quantitative Data Summary: Efficacy of Direct Factor Xa Inhibitors in Animal DVT Models

The following tables summarize the efficacy of direct Factor Xa inhibitors in established animal models of venous thrombosis. This data can be used as a reference for designing dose-ranging studies for this compound.

Table 1: Efficacy of Apixaban in a Rabbit Vena Cava Stasis Thrombosis Model

| Treatment Group | Dose (IV Infusion) | Mean Thrombus Weight (mg) | % Inhibition vs. Vehicle |

| Vehicle Control | - | 73 ± 5 | - |

| Apixaban | 0.015 mg/kg/h | 47.8 ± 7.9 | 34.6%[1] |

| Apixaban | 0.15 mg/kg/h | 41.9 ± 5.0 | 42.6%[1] |

| Apixaban | 1.5 mg/kg/h | 17.4 ± 6.6 | 76.2%[1] |

Data is presented as mean ± standard error. Data is representative of efficacy seen with direct Factor Xa inhibitors in this model.

Table 2: Efficacy of Apixaban in a Rabbit Arteriovenous (AV) Shunt Thrombosis Model

| Treatment Group | Dose (IV Bolus + Infusion) | % Inhibition of Thrombus Formation |

| Apixaban | 0.006 mg/kg + 0.009 mg/kg/h | 34.6 ± 10.9%[1] |

| Apixaban | 0.06 mg/kg + 0.09 mg/kg/h | 42.6 ± 6.9%[1] |

| Apixaban | 0.6 mg/kg + 0.9 mg/kg/h | 76.2 ± 9.0%[1] |

This model is sensitive to both anticoagulants and anti-platelet drugs and is useful for evaluating the antithrombotic potential of novel compounds.[1]

Table 3: Dosing of Rivaroxaban in a Rat Deep Vein Thrombosis Model

| Animal Model | Treatment | Dose | Efficacy Endpoint |

| Rat (Heparin-Induced DVT) | Rivaroxaban | 10 mg/kg (IV) | Attenuation of deep venous thrombosis and reduction of inflammatory markers.[2] |

While detailed thrombus weight data was not provided in the cited abstract, this dose was shown to be effective in reducing thrombosis.[2]

Experimental Protocols

Below are detailed protocols for two common animal models used to assess the efficacy of anticoagulants in deep vein thrombosis.

Protocol 1: Rabbit Vena Cava Stasis-Induced Thrombosis Model

This model is widely used to evaluate the antithrombotic efficacy of novel compounds in a venous stasis setting, which is a key component of Virchow's triad for thrombosis.

Experimental Workflow:

References

- 1. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantification of Letaxaban in Biological Samples using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Letaxaban (TAK-442) is an orally active and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[5][6] Accurate quantification of this compound in biological samples is essential for pharmacokinetic and pharmacodynamic studies. LC-MS/MS is the gold standard for bioanalytical testing due to its high sensitivity, selectivity, and specificity.[7] This application note details a proposed method for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Mechanism of Action: Factor Xa Inhibition

This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby preventing the conversion of prothrombin to thrombin. This inhibition occurs in both the intrinsic and extrinsic pathways of the coagulation cascade, leading to a reduction in thrombus formation.

Caption: Mechanism of Action of this compound as a Direct Factor Xa Inhibitor.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Apixaban-d7 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Dissolve Apixaban-d7 in methanol.

-

This compound Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and QC samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-